N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide
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Overview
Description
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and chemical research .
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this compound belongs, have a broad range of biological properties .
Mode of Action
It is known that 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters, which are structurally similar, show unusually high reactivity towards n-nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with appropriate amines. One common method is the hydrolysis of esters followed by amide formation . The reaction conditions often include the use of catalysts such as triethylamine and solvents like diphenyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, affecting its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of derivatives with potential biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
- 4-hydroxy-2-quinolones
- 2-hydroxyquinoline
- 4-hydroxyquinoline
Uniqueness
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide is unique due to its specific structure, which allows for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in research and development .
Properties
IUPAC Name |
N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-7-15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-6H,2,7H2,1H3,(H,15,20)(H,17,21)(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXFZDQMGVXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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